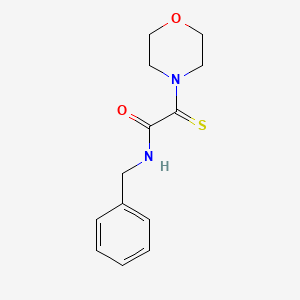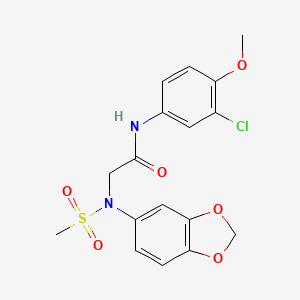![molecular formula C18H16BrF3N2O4S B3604646 4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3604646.png)
4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as BMS-986205, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways. BMS-986205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
Mécanisme D'action
TYK2 plays a key role in cytokine signaling pathways, which are involved in the regulation of immune responses. By inhibiting TYK2, 4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide can block the signaling of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). This can lead to a reduction in inflammation and immune cell activation, which are hallmarks of autoimmune diseases.
Biochemical and physiological effects:
4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to reduce inflammation and immune cell activation in preclinical models of autoimmune diseases. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is its potency and selectivity for TYK2. This makes it a valuable tool for studying the role of TYK2 in cytokine signaling pathways and autoimmune diseases. One limitation is that it is a small molecule inhibitor, which may have limited efficacy in certain disease settings.
Orientations Futures
There are several potential future directions for the development of 4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the evaluation of its efficacy in clinical trials for the treatment of autoimmune diseases. Another area of interest is the exploration of its potential use in combination with other therapies, such as biologics or other small molecule inhibitors. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide and its potential therapeutic applications.
Applications De Recherche Scientifique
4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to be a potent and selective inhibitor of TYK2 in vitro and in vivo. It has demonstrated efficacy in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to have a favorable safety profile in preclinical studies.
Propriétés
IUPAC Name |
4-bromo-3-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O4S/c19-14-6-5-12(11-16(14)29(26,27)24-7-9-28-10-8-24)17(25)23-15-4-2-1-3-13(15)18(20,21)22/h1-6,11H,7-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSKUKUCZJVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3604573.png)

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3604593.png)
![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B3604599.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3604600.png)
![methyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B3604602.png)
![4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B3604614.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B3604638.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B3604639.png)
![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3604642.png)
![3-benzyl-5-{[2-nitro-4-(1-pyrrolidinylcarbonyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3604653.png)
